Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate
Description
Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a quinoline-derived compound featuring a 1,2-dihydroquinolin-2-one core substituted with a methyl group at position 6, a phenyl ring at position 4, and an ethyl ester-linked acetic acid moiety at position 2. Its structure is characterized by a bicyclic quinolinone system, where the ester group at position 3 plays a critical role in modulating solubility and intermolecular interactions, as evidenced by crystallographic studies .
Properties
IUPAC Name |
ethyl 2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-18(22)12-16-19(14-7-5-4-6-8-14)15-11-13(2)9-10-17(15)21-20(16)23/h4-11H,3,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUVXMLLMVJSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate typically involves a multi-step process. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of dihydroquinoline compounds exhibit anti-inflammatory activity. Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has been explored for its potential as an anti-inflammatory agent. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by chronic inflammation .
Anticancer Potential
Research has indicated that compounds with a dihydroquinoline structure can exhibit anticancer properties. This compound has been included in screening libraries for cancer research, showing promise as a lead compound in the development of new anticancer therapies . The compound's ability to modulate cellular pathways involved in tumor growth and metastasis is under investigation.
Neuroprotective Effects
The neuroprotective effects of certain dihydroquinoline derivatives suggest that this compound may also have applications in neurodegenerative disease research. Preliminary studies indicate that such compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. These synthetic pathways are crucial for producing various derivatives that can be screened for enhanced biological activity or improved pharmacokinetic properties.
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Cyclization | Anhydrous DMF | 89 |
| Acetylation | Acetic anhydride | Quantitative |
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several dihydroquinoline derivatives, including ethyl 2-(6-methyl-2-oxo-4-phenyldihydroquinoline). The compounds were tested for their ability to inhibit IL–6 production in macrophages. The results indicated significant inhibition compared to control groups, supporting the potential use of this compound in treating inflammatory diseases .
Case Study 2: Anticancer Screening
A study conducted by ChemDiv included ethyl 2-(6-methyl-2-oxo–4–phenyl–1,2-dihydroquinolin–3–yl)acetate in their anticancer screening library. Initial screenings showed promising results against various cancer cell lines, leading to further investigations into its mechanism of action and structure–activity relationships (SAR) .
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The pharmacological and physicochemical properties of this compound are influenced by substituents on the quinolinone core and the ester group. Key structural analogues include:
Pharmacological Activity
- Anti-inflammatory Activity: Ethyl esters generally outperform methyl esters in anti-inflammatory efficacy. For example, ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate demonstrated superior activity in preclinical models, attributed to improved lipophilicity and membrane permeability .
- Analgesic Activity: Methyl esters, such as methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, exhibit enhanced analgesic effects due to stronger intermolecular hydrogen bonding (e.g., O2–H2O···O1 interactions), which may stabilize receptor binding .
Crystallographic and Physicochemical Properties
- Planarity and Conformation: The ethyl ester derivative (e.g., CAS 4764-81-2) shows a non-planar bicyclic fragment (torsion angle: -5.8°), whereas the methyl ester adopts a more planar conformation, influencing packing efficiency and solubility .
- Hydrogen Bonding : Ethyl esters form helical chains via O2–H2O···O1 interactions, while methyl esters create zigzag chains, affecting crystal stability and dissolution rates .
Research Findings and Implications
Substituent Effects :
- 6-Methyl vs. 6-Chloro : The 6-methyl group enhances metabolic stability compared to chloro-substituted analogues, which are more reactive but prone to dehalogenation .
- Ester Chain Length : Ethyl esters balance lipophilicity and solubility, making them preferable for oral bioavailability, whereas methyl esters are more polar and suitable for parenteral formulations .
Biological Relevance: Anti-inflammatory Mechanism: Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate likely inhibits cyclooxygenase (COX) enzymes, analogous to structurally related non-steroidal anti-inflammatory drugs (NSAIDs) . Analgesic Target: Methyl derivatives may interact with opioid or serotonin receptors due to enhanced hydrogen-bonding capacity .
Future Directions :
- Hybrid Derivatives : Combining the 6-methyl and chloro-substituted scaffolds could yield dual-action compounds with enhanced efficacy.
- Computational Modeling : Molecular docking studies using software like SHELXL could elucidate binding modes and guide structural optimization.
Biological Activity
Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO3 |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 65418-08-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Signaling Pathways : It modulates the NF-kB signaling pathway, impacting inflammatory responses and cancer progression.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research indicates that derivatives of this compound possess anticancer activity. A study demonstrated its effectiveness in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes leads to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory drug development .
Antimicrobial Effects
This compound has shown efficacy against several pathogens, including bacteria and fungi. Its Minimum Inhibitory Concentration (MIC) values indicate strong bioactivity against tested strains .
Case Studies and Research Findings
Several studies highlight the biological potential of this compound:
- Study on Anticancer Activity : A recent study reported that derivatives of ethyl 2-(6-methyl-2-oxo-4-phenyl) exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 20 µM .
- Anti-inflammatory Research : Another study demonstrated that the compound effectively reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6 cytokines .
- Antimicrobial Evaluation : Research indicated that the compound displayed MIC values below 50 µg/mL against various bacterial strains, showcasing its potential as an antimicrobial agent .
Q & A
Q. What synthetic methodologies are optimal for preparing Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate and its analogs?
Methodological Answer: The compound can be synthesized via cyclocondensation of aldehydes (e.g., benzaldehyde), ethyl acetoacetate, and urea in the presence of catalysts like chloroacetic acid or ammonium chloride, followed by refluxing with hydrazine hydrate . Key steps include:
- Regioselectivity Control : Use K₂CO₃ in DMF/acetone to favor N-substitution over O-substitution during alkylation .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (ethanol or ethyl acetate) are critical for isolating pure crystals .
- Yield Optimization : Catalytic piperidine or triethylamine improves reaction efficiency in malonate-based condensations .
Q. How does the ester chain length (methyl vs. ethyl) influence biological activity in dihydroquinolin-3-yl acetate derivatives?
Methodological Answer: Comparative crystallographic and pharmacological studies reveal:
- Anti-inflammatory Activity : Ethyl esters exhibit stronger anti-inflammatory effects due to enhanced lipophilicity and intermolecular hydrogen bonding (e.g., O2—H2O⋯O1 interactions in crystal packing) .
- Analgesic Activity : Methyl esters show superior analgesic properties, likely due to steric effects favoring receptor binding .
- Structural Analysis : Use SHELXL for refining hydrogen bonding parameters (e.g., C9—O1 bond elongation: 1.251 Å vs. mean 1.210 Å) to correlate with activity .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve torsional angles (e.g., C7—C8—C10—C11 = 93.9°) and hydrogen-bonding networks (O2—H2O⋯O1) using SHELX programs .
- Spectroscopy :
- IR : Confirm ester carbonyl stretches at ~1697 cm⁻¹ and quinolinone C=O at ~1643 cm⁻¹ .
- ¹H NMR : Identify diagnostic signals like the ethyl quartet (δ 4.00 ppm, J=8 Hz) and aromatic protons (δ 7.23–7.34 ppm) .
- Melting Point Analysis : Consistency with literature values (e.g., 204–207°C for tetrahydropyrimidine analogs) ensures purity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reaction mechanisms for derivatives of this compound?
Methodological Answer:
- Case Study : Riley oxidation of 3-acetyl-4-hydroxyquinolin-2(1H)-one unexpectedly yields 2-oxoacetic acid instead of the anticipated aldehyde. DFT studies combined with X-ray data (e.g., bond lengths, torsion angles) reveal conjugation effects stabilizing the acid form .
- Strategy : Refine SHELXL models to detect subtle conformational changes (e.g., bicyclic fragment planarity deviations >5°) that influence reactivity .
Q. What computational methods are suitable for predicting the biological activity of novel analogs?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions for target binding .
- Docking Studies : Use hybrid pyrimidone-oxadiazole scaffolds to model interactions with receptors (e.g., NMDA receptors for neuroactive analogs) .
- ADMET Prediction : Apply QSAR models to optimize logP (target ~2.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Q. How can researchers address challenges in synthesizing hybrid systems incorporating this quinolinone core?
Methodological Answer:
- Hybrid Design : Couple the quinolinone with oxadiazole or pyrimidone moieties via Chloramine-T-mediated cyclization .
- Cytotoxicity Screening : Use MCF7 cell lines and compare IC₅₀ values against controls (e.g., doxorubicin) to prioritize lead compounds .
- Crystallographic Validation : Confirm hybrid conformation via SHELX-refined structures, focusing on C-H⋯π interactions (e.g., H⋯Cg distance = 3.28 Å) .
Q. What strategies mitigate regioselectivity issues during alkylation or acylation of the quinolinone scaffold?
Methodological Answer:
- Solvent Optimization : DMF/acetone (1:1) reduces O-alkylation byproducts during chloroacetate reactions .
- Catalyst Screening : Piperidine enhances malonate cyclization yields (88%) vs. weaker bases .
- Monitoring : Use TLC (Rf = 0.56 in n-hexane/ethyl acetate) to track reaction progress and isolate regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
